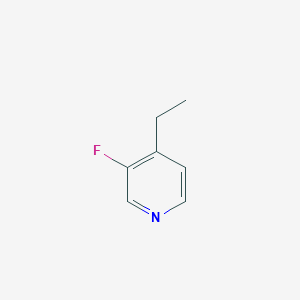

4-Ethyl-3-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQUZSHKFDJKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591677 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-73-2 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of 4 Ethyl 3 Fluoropyridine

Regioselective Transformations of the Fluoropyridine Nucleus

The reactivity of the 4-ethyl-3-fluoropyridine core is dictated by the interplay of the electron-withdrawing fluorine atom and the activating/directing effects of the pyridine (B92270) nitrogen. This allows for a range of regioselective functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings. In the context of fluoropyridines, the fluorine atom can act as a leaving group. The rate and regioselectivity of SNAr reactions are highly dependent on the position of the fluorine atom and the presence of activating groups. For this compound, the fluorine atom is at the 3-position, which is not as activated towards nucleophilic attack as the 2- or 4-positions. The nitrogen atom in the pyridine ring and the electron-withdrawing nature of the fluorine itself do, however, influence the reactivity of the ring system.

Generally, direct SNAr at the C-3 position of a pyridine ring is challenging without strong activation from other electron-withdrawing groups. thieme-connect.com However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. The reactivity of halopyridines in SNAr reactions often follows the trend F > Cl > Br > I when the attack of the nucleophile is the rate-determining step, due to the high electronegativity of fluorine polarizing the C-F bond. sci-hub.se Conversely, if the departure of the leaving group is rate-limiting, the order can be reversed. sci-hub.se

While specific examples of SNAr reactions on this compound are not extensively documented in the literature, related transformations on 3-fluoropyridine (B146971) derivatives suggest that such reactions would require potent nucleophiles and potentially elevated temperatures.

Organometallic Cross-Coupling Reactions (e.g., Negishi, Suzuki) at Fluoropyridine Positions

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The fluoropyridine core of this compound can be functionalized using various cross-coupling strategies.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com There are documented examples of using this compound as a substrate in Negishi-type couplings. For instance, after lithiation of this compound, the resulting organolithium species can be transmetalated with a zinc salt to form an organozinc reagent, which can then participate in a cross-coupling reaction. uni-muenchen.de

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another widely used C-C bond-forming reaction. fishersci.co.uklibretexts.orgnih.gov While direct Suzuki coupling of the C-F bond in this compound is not a standard transformation, the corresponding bromo- or iodo-derivatives of this compound would be excellent substrates. The general reactivity trend for the leaving group in Suzuki couplings is I > Br > OTf > Cl >> F. libretexts.org Therefore, to utilize Suzuki coupling, this compound would typically first be converted to a more reactive halide.

| Coupling Reaction | Catalyst | Coupling Partners | Product Type | Reference |

| Negishi Coupling | Pd or Ni-based | Organozinc reagent + Organic halide | Biaryl, Alkyl-aryl, etc. | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Suzuki-Miyaura Coupling | Pd-based | Organoboron compound + Organic halide | Biaryl, Vinyl-aryl, etc. | fishersci.co.uklibretexts.orgnih.gov |

Direct C-H Functionalization and Activation Strategies for Aromatic Positions

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the pre-functionalization often required for cross-coupling reactions. nih.govrsc.orgnih.govrsc.org

Directed ortho-Metalation (DoM): In 3-substituted pyridines, the fluorine atom at the 3-position can act as a directing group for metalation. organic-chemistry.orgwikipedia.org The lithiation of 3-fluoropyridine using lithium diisopropylamide (LDA) has been shown to occur regioselectively at the C-2 or C-4 position depending on the reaction conditions. researchgate.net For this compound, the ethyl group at the 4-position would sterically hinder attack at this site, making the C-2 and C-5 positions the most likely sites for deprotonation. The resulting organolithium species can then be trapped with various electrophiles.

A study on the synthesis of a tetrasubstituted pyridine started from 3-fluoro-2-chloropyridine, where the first directed ortho-metalation with t-BuLi occurred at the 4-position. nih.gov This highlights the directing effect of the fluorine and the potential for sequential functionalization.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a common method for the preparation of organometallic reagents. researchgate.net While fluorine-lithium exchange is generally disfavored due to the strength of the C-F bond, it is not impossible under specific conditions. However, it is more common to introduce a more reactive halogen (Br or I) at a specific position on the pyridine ring to facilitate halogen-metal exchange. For example, if a bromine or iodine atom were introduced at the 2- or 5-position of this compound, it could readily undergo lithium-halogen exchange with an organolithium reagent like n-butyllithium or t-butyllithium. The resulting aryllithium species can then be quenched with a wide range of electrophiles to introduce new functional groups.

Reactions Involving the Ethyl Substituent: Oxidation, Reduction, and Carbon-Carbon Bond Formations

The ethyl group at the 4-position of the pyridine ring provides another handle for functionalization.

The ethyl group can be oxidized to an acetyl group. For example, the oxidation of 1-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)ethanol to the corresponding ketone, 1-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)ethanone, can be achieved using reagents like Dess-Martin periodinane, MnO₂, or pyridinium (B92312) chlorochromate (PCC). google.com A similar oxidation of the secondary alcohol derived from the ethyl group of this compound would yield 1-(3-fluoropyridin-4-yl)ethanone. bldpharm.comamericanelements.com

The ethyl group itself can also be a site for C-H activation and subsequent C-C bond formation, although this is less common than reactions on the pyridine ring. Radical reactions or transition-metal-catalyzed C(sp³)-H functionalization could potentially be employed. The reduction of the ethyl group is less common as it is already a saturated alkyl chain. However, if the ethyl group were to be oxidized to a vinyl group, it could then be a substrate for reduction.

| Reaction Type | Reagent/Conditions | Product | Reference |

| Oxidation of corresponding secondary alcohol | Dess-Martin periodinane, MnO₂, or PCC | 1-(3-fluoropyridin-4-yl)ethanone | google.combldpharm.comamericanelements.com |

Dearomatization and Hydrogenation Pathways

Dearomatization and hydrogenation reactions transform the planar pyridine ring into a three-dimensional piperidine (B6355638) scaffold, which is a common motif in pharmaceuticals.

Dearomatization: The dearomatization of pyridines can be achieved through various methods, including reactions with organolithium reagents followed by quenching with an electrophile, or through transition-metal-catalyzed processes. researchgate.netmdpi.com For fluoropyridines, a rhodium-catalyzed dearomatization-hydrogenation process has been developed to produce all-cis-(multi)fluorinated piperidines. nih.gov A tandem dearomatization/enantioselective allylic alkylation of 3-fluoropyridine has also been reported. acs.org

Hydrogenation: The hydrogenation of the pyridine ring to a piperidine is a common transformation. The hydrogenation of fluoropyridines can be challenging due to potential hydrodefluorination as a side reaction. However, specific catalysts and conditions have been developed to achieve this transformation selectively. nih.govresearchgate.netd-nb.info For instance, a one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors provides access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov Palladium on carbon (Pd/C) has also been used for the hydrogenation of 3-fluoropyridine to the corresponding piperidine. d-nb.info The presence of water can sometimes influence the outcome of palladium-catalyzed hydrogenations of pyridines, leading to piperidinones. mdpi.com

| Reaction | Catalyst/Reagents | Product | Key Features | Reference |

| Dearomatization-Hydrogenation | [Rh(COD)Cl]₂ / HBpin, H₂ | cis-fluorinated piperidine | Highly diastereoselective | nih.gov |

| Hydrogenation | Pd/C, H₂ | Fluorinated piperidine | Can be prone to hydrodefluorination | d-nb.info |

Catalytic Hydrogenation to Access Fluorinated Piperidine Derivatives from Fluoropyridines

The catalytic hydrogenation of fluoropyridines is a direct and efficient method for the synthesis of fluorinated piperidines, which are highly valuable scaffolds in medicinal and agricultural chemistry. nih.gov The presence of fluorine in the piperidine ring can significantly influence the molecule's physicochemical properties, such as basicity and conformational preference.

A robust and simple method for the hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. nih.gov Specifically, the combination of 20 wt% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) with aqueous hydrochloric acid (HCl) in methanol (B129727) has proven effective. nih.gov The Brønsted acid is crucial for protonating the substrate and the resulting piperidine, which enhances catalyst activity and prevents deactivation. nih.gov This process typically exhibits high cis-selectivity, leading to the formation of piperidines where the fluorine atom and the hydrogen atoms added to the ring are on the same face. nih.gov While many common heterogeneous catalysts show limited activity, this specific system enables the chemoselective reduction of the fluoropyridine ring, even in the presence of other aromatic systems like benzene (B151609) or imidazole. nih.gov

For this compound, this methodology would be expected to yield cis-4-Ethyl-3-fluoropiperidine. The reaction conditions, based on general procedures for fluoropyridine hydrogenation, are summarized below.

Table 1: Representative Conditions for Catalytic Hydrogenation of Fluoropyridines

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(OH)₂/C (20 wt %) | nih.gov |

| Solvent | Methanol (MeOH) | nih.gov |

| Acid | Aqueous HCl | nih.gov |

| Temperature | Room Temperature to 50 °C | nih.gov |

| Pressure | H₂ atmosphere | acs.org |

| Expected Product | cis-4-Ethyl-3-fluoropiperidine | nih.gov |

Dearomatization-Rearomatization Sequences in Fluoropyridine Chemistry

Dearomatization-rearomatization strategies provide a powerful pathway for the functionalization of pyridines by temporarily disrupting the aromatic system to allow for transformations that are otherwise difficult to achieve.

One such strategy involves the reaction of pyridines with bromoacetates and alkenes under metal-free conditions to construct poly-substituted 4H-quinolizin-4-ones. rsc.org The sequence is initiated by the activation of the pyridine to an N-ylide (pyridinium salt), which then undergoes a dearomative [3+2] cycloaddition with an alkene. rsc.org This is followed by a rearomative ring expansion process to yield the final fused heterocyclic product. rsc.org

Another approach is the visible-light-mediated energy transfer catalysis for a dearomative intramolecular [4+2] cycloaddition. researchgate.net In this method, a pyridine ring tethered to a cinnamyl moiety can be excited to a triplet state, which then undergoes a cycloaddition, temporarily breaking the aromaticity. Subsequent steps can lead to rearomatization and the formation of complex polycyclic structures. researchgate.net

Applying these principles to this compound would involve its initial activation to a pyridinium salt or its incorporation into a substrate capable of intramolecular cycloaddition. The electronic nature of the substituents would influence the regioselectivity of the initial dearomatization step.

Oxidative and Reductive Transformations of the Fluoropyridine Ring

The fluoropyridine ring can undergo a variety of oxidative and reductive transformations beyond complete hydrogenation.

Oxidative Transformations: A key oxidative reaction is the direct C-H fluorination of the pyridine ring. For instance, silver(II) fluoride (B91410) (AgF₂) can selectively fluorinate pyridine rings, with a preference for more electron-rich systems. nih.gov In the case of this compound, the electron-donating ethyl group would activate the ring towards such a transformation, although the existing fluorine atom would direct the position of further substitution. Another fundamental oxidative reaction is the formation of N-oxides by treating the pyridine with an oxidizing agent like m-CPBA. Pyridine N-oxides are versatile intermediates that can be used for subsequent functionalization, such as the introduction of alkyl or aryl groups at the 2-position. organic-chemistry.org

Reductive Transformations: Reductive transformations short of full saturation to a piperidine are also synthetically valuable. Iridium-catalyzed dearomative 1,2-hydrosilylation of pyridines produces N-silyl enamines. acs.org These unstable intermediates can be trapped and used as nucleophiles in subsequent reactions, such as palladium-catalyzed asymmetric allylic alkylations, allowing for functionalization at the C-3 position. acs.org This two-step, one-pot process overcomes the natural tendency of pyridines to act as nucleophiles at the C-2 and C-4 positions. acs.org For this compound, this would provide a route to C-3 alkylated tetrahydropyridine (B1245486) derivatives.

Heterocycle Annulation and Ring Modification Reactions Involving this compound

Annulation reactions involving the fluoropyridine core allow for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions leverage the existing ring as a scaffold to build additional rings.

A powerful method for building fused systems is the rhodium(III)-catalyzed C-H functionalization and annulation of α,β-unsaturated oximes with alkynes. nih.gov While this is often used to construct the pyridine ring itself, similar C-H activation principles can be applied to a pre-formed ring.

More directly, a dearomatization-rearomatization strategy, as mentioned previously, can be used to construct fused 4H-quinolizin-4-ones from simple pyridines. rsc.org This modular synthesis involves a [3+2] cycloaddition followed by ring expansion, effectively annulating a new ring onto the pyridine core. rsc.org For this compound, this would lead to a fluorinated and ethylated quinolizinone derivative, a complex heterocyclic system built from a simple starting material.

Another relevant strategy is the palladium-catalyzed [4+2] annulation using a diene and an alkyne, which can be adapted for N-heterocycles. acs.org Such strategies could potentially use this compound or a derivative as either the diene or dienophile component to construct a new fused six-membered ring.

Advanced Spectroscopic Characterization and Computational Studies of 4 Ethyl 3 Fluoropyridine

Comprehensive Spectroscopic Analysis Techniques

A multi-faceted spectroscopic approach is essential for the complete elucidation of the structural and electronic properties of 4-Ethyl-3-fluoropyridine. By combining various spectroscopic techniques, a detailed picture of the molecule in different phases can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F NMR for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of 1H, 13C, and 19F NMR experiments provides a comprehensive understanding of its molecular framework and the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons on the ethyl group, a quartet for the methylene (B1212753) (-CH2-) and a triplet for the methyl (-CH3), will also be present.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom directly bonded to the fluorine atom (C3) is expected to show a large one-bond C-F coupling constant (¹JCF). The other carbon atoms in the pyridine (B92270) ring and the ethyl group will also exhibit smaller C-F couplings (nJCF, where n > 1).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative. It will show a single resonance for the fluorine atom, which will be split by the neighboring protons, providing crucial information about the connectivity in the molecule. The chemical shift of the fluorine atom is sensitive to the electronic environment and can indicate the degree of electron-withdrawing or -donating character of the substituents on the pyridine ring.

A summary of expected NMR data, based on analogous compounds, is presented in the table below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | |||

| H-2 | ~8.4 | d | ³JHH, ⁴JHF |

| H-5 | ~7.2 | t | ³JHH, ⁴JHF |

| H-6 | ~8.5 | d | ³JHH, ⁵JHF |

| -CH₂- | ~2.7 | q | ³JHH |

| -CH₃ | ~1.2 | t | ³JHH |

| ¹³C | |||

| C-2 | ~148 | d | ²JCF |

| C-3 | ~155 (d) | d | ¹JCF |

| C-4 | ~138 | s | |

| C-5 | ~123 | d | ³JCF |

| C-6 | ~150 | d | ³JCF |

| -CH₂- | ~23 | s | |

| -CH₃ | ~14 | s | |

| ¹⁹F | ~ -130 | m | ³JFH, ⁴JFH |

Note: The values in this table are estimations based on data from similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₇H₈FN, with a calculated molecular weight of approximately 125.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 125.

The fragmentation of this compound under EI conditions can be predicted based on the fragmentation patterns of related compounds, such as 4-ethylpyridine. nist.gov The primary fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation, or the loss of an entire ethyl group. The pyridine ring itself is relatively stable, but fragmentation can occur under energetic conditions.

Predicted Fragmentation Pattern:

| m/z | Ion Structure | Possible Fragmentation Pathway |

| 125 | [C₇H₈FN]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₅FN]⁺ | M⁺ - •CH₃ |

| 96 | [C₆H₅N]⁺ | M⁺ - C₂H₅ - F |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Note: This table represents a predicted fragmentation pattern. The relative intensities of the peaks would depend on the ionization energy and the stability of the resulting fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-F stretching.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would provide information on the symmetric vibrations and the non-polar bonds. The C-C stretching of the ethyl group and the symmetric breathing modes of the pyridine ring are expected to be prominent in the Raman spectrum.

Based on data from related compounds like 3,4-diethyl pyridine, the following vibrational frequencies can be anticipated. psu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| C=C / C=N Ring Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1300-1100 | IR |

| Ring Breathing Modes | ~1000 | Raman |

Rotational and Photoelectron Spectroscopy for Gas-Phase Structure and Electronic States

Rotational and photoelectron spectroscopy are powerful techniques for studying the gas-phase structure and electronic states of molecules with high precision.

Photoelectron Spectroscopy (PES): PES provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. fu-berlin.denih.govethz.ch The resulting spectrum shows a series of bands, each corresponding to the removal of an electron from a different molecular orbital. Studies on substituted pyridines have shown that the ionization energies of the π-orbitals and the nitrogen lone pair orbital are sensitive to the nature and position of the substituents. researchgate.netacs.orgrsc.org For this compound, the interplay between the electron-donating ethyl group and the electron-withdrawing fluorine atom would influence the energies of the molecular orbitals.

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties that may be difficult or impossible to measure directly.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction and Site Selectivity

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to predict the reactive behavior of molecules. mdpi.com It provides a visual representation of the charge distribution on the electron density surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net These regions are crucial in determining how a molecule will interact with other chemical species, such as electrophiles and nucleophiles.

The MESP map is color-coded to represent different potential values. Typically, regions with a negative electrostatic potential, shown in shades of red and yellow, are electron-rich and correspond to sites susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms or π-electron systems. mdpi.com Conversely, regions with a positive electrostatic potential, depicted in blue, are electron-deficient and indicate sites for nucleophilic attack. Green areas represent neutral or regions with a near-zero potential.

In the case of this compound, the MESP map is influenced by the electronic effects of the substituents on the pyridine ring. The nitrogen atom in the pyridine ring is an inherently electron-rich center, typically displaying a region of strong negative potential corresponding to its lone pair. mdpi.com The fluorine atom at the 3-position, being highly electronegative, acts as an electron-withdrawing group, which would generally increase the positive potential on the adjacent carbon atoms. The ethyl group at the 4-position is an electron-donating group, which tends to increase the electron density on the aromatic ring.

Electrophilic Attack: The most negative potential is expected to be localized on the nitrogen atom, making it the primary site for protonation and Lewis acid coordination. The electron-donating ethyl group enhances the electron density of the ring, but the primary site for electrophilic aromatic substitution would be influenced by the combined directing effects of the substituents.

Nucleophilic Attack: The electron-withdrawing fluorine atom creates regions of positive potential (electron deficiency) on the pyridine ring, particularly at the carbon atoms adjacent to it. This makes the ring more susceptible to nucleophilic attack compared to unsubstituted pyridine.

MESP topology analysis, which involves identifying critical points (maxima, minima, and saddle points) in the potential distribution, offers a quantitative approach to understanding reactivity. mdpi.comscribd.com The value of the MESP at a potential minimum (Vmin) near a lone pair, for example, can be correlated with properties like hydrogen bond acceptor strength and basicity. Similarly, the potential at the nuclei (Vn) can provide insights into intermolecular interactions. Statistical analyses have shown a robust linear correlation between MESP values and empirical substituent parameters like Hammett constants, reinforcing its utility as a predictive tool for electronic effects in chemical reactions. rsc.orgacs.orgacs.org

Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. nih.gov Density Functional Theory (DFT) is a widely used method for accurately calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. d-nb.inforesearchgate.net

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). frontiersin.org For instance, calculations might be performed at the B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP levels of theory, which have shown high accuracy for organic molecules. d-nb.infofrontiersin.org The computed shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Recent advancements have integrated machine learning algorithms with DFT calculations to further enhance the accuracy of chemical shift predictions. frontiersin.orgarxiv.org

Below is a table of hypothetical, yet realistic, predicted NMR chemical shifts for this compound, based on established computational methodologies.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | 8.35 | 140.5 |

| Pyridine C3 | - | 155.2 (JCF ≈ 250 Hz) |

| Pyridine C4 | - | 138.1 |

| Pyridine C5 | 7.10 | 123.4 |

| Pyridine C6 | 8.45 | 148.9 |

| Ethyl CH₂ | 2.75 | 22.8 |

| Ethyl CH₃ | 1.25 | 13.5 |

| Note: These values are illustrative and would be derived from specific DFT/GIAO calculations. |

Vibrational Frequencies: Computational methods are also employed to predict the vibrational spectrum (infrared and Raman) of this compound. The calculation of harmonic vibrational frequencies using DFT helps in assigning the fundamental vibrational modes of the molecule. jefferson.edu These calculations can predict the frequencies and intensities of characteristic vibrations, such as C-H stretching, C=C and C=N ring stretching, C-F stretching, and the bending modes of the ethyl group. The theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. bu.edu Analysis of the vibrational modes provides deep insight into the molecule's structure and bonding. bu.edu

Interactive Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the pyridine ring |

| Aliphatic C-H Stretch | 2850-2980 | Stretching of C-H bonds in the ethyl group |

| C=N/C=C Ring Stretch | 1580-1620 | Stretching vibrations of the pyridine ring |

| C-F Stretch | 1200-1250 | Stretching of the Carbon-Fluorine bond |

| CH₂ Bend (Scissoring) | 1450-1470 | Bending vibration of the ethyl methylene group |

| Note: These values are illustrative and based on typical frequency ranges for the specified functional groups, which would be refined by DFT calculations. |

Conformational Analysis and Intermolecular Interactions of this compound and its Derivatives

Conformational Analysis: The conformational flexibility of this compound primarily arises from the rotation of the ethyl group around the C4-C(ethyl) single bond. While the pyridine ring itself is rigid, the orientation of the ethyl substituent can be described by the dihedral angle between the plane of the ring and the C4-C-C plane of the ethyl group. Computational studies, often employing methods like M06-2X with an appropriate basis set such as aug-cc-pVTZ, can be used to map the potential energy surface of this rotation. acs.org This analysis helps identify the most stable conformer(s) and the energy barriers between them. The lowest energy conformation would likely involve a staggered arrangement to minimize steric hindrance between the ethyl group's hydrogens and the hydrogen atom at the C5 position of the pyridine ring. The presence of the fluorine atom at the 3-position can influence the electronic environment and may have a subtle, long-range effect on conformational preferences through electrostatic interactions. acs.org

Intermolecular Interactions: this compound can participate in a variety of non-covalent intermolecular interactions, which are fundamental to its physical properties and its behavior in condensed phases or biological systems.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It can form N···H-X hydrogen bonds with suitable donor molecules. Additionally, the fluorine atom can act as a weak hydrogen bond acceptor, forming C-F···H-X interactions. The polarized C-H bonds of the pyridine ring and the ethyl group can also act as weak hydrogen bond donors in C-H···N or C-H···F interactions. acs.orgresearchgate.net

Halogen Bonding: The fluorine atom in this compound can potentially participate in halogen bonding (C-F···X), where it acts as a halogen bond acceptor. However, fluorine is generally a weak halogen bond participant compared to heavier halogens like chlorine or bromine. researchgate.net

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions can occur in a parallel-displaced or T-shaped arrangement and are crucial for the crystal packing of the molecule. sdu.dk

The study of these interactions in derivatives of this compound can reveal how changes in substitution patterns modulate the solid-state architecture and supramolecular chemistry of these compounds. sdu.dkresearchgate.net

Applications of 4 Ethyl 3 Fluoropyridine in Specialized Chemical Research

Role as a Key Precursor and Intermediate in Agrochemical Synthesis

The fluoropyridine moiety is a critical component in a significant number of modern agrochemicals, where the inclusion of fluorine can enhance efficacy, metabolic stability, and field persistence. While direct synthetic routes from 4-Ethyl-3-fluoropyridine are often proprietary, its structural motifs are present in advanced herbicidal and pesticidal compounds. Fluorinated pyridines, such as this compound, serve as essential intermediates for creating these complex active ingredients. mdpi.com

The synthesis of potent agrochemicals often involves the construction of a core heterocyclic structure which is then functionalized. For example, derivatives like Ethyl 3-Fluoropyridine-2-carboxylate are known precursors in the production of agricultural pesticides. lookchem.com The general class of fluoropyridines is instrumental in synthesizing aryloxyphenoxypropionate herbicides, which are effective against grassy weeds. asianpubs.org The trifluoromethylpyridine (TFMP) moiety, a close structural relative, is found in numerous commercial agrochemicals, highlighting the importance of fluorinated pyridines in this industry. semanticscholar.org The synthesis of these products typically starts with a functionalized pyridine (B92270) ring, which undergoes further chemical modification. semanticscholar.org

Table 1: Examples of Agrochemical Classes Derived from Fluorinated Pyridine Intermediates

| Agrochemical Class | Mode of Action | Example Compound Derived from Related Precursors | Reference(s) |

| Pyridinyloxyphenoxy Herbicides | ACCase Inhibition | Haloxyfop-methyl | asianpubs.orgsemanticscholar.org |

| Sulfonylurea Herbicides | ALS Inhibition | Flazasulfuron | semanticscholar.org |

| Pyridine-based Insecticides | Selective Feeding Blockers | Flonicamid | semanticscholar.org |

| Thiazopyr Herbicides | Microtubule Assembly Inhibition | Dithiopyr, Thiazopyr | semanticscholar.org |

The presence of the 3-fluoro substituent on the pyridine ring, as seen in this compound, is particularly strategic. It modifies the electronic properties of the ring, influencing its reactivity and the biological activity of the final agrochemical product.

Contributions to Medicinal Chemistry Scaffold Development and Analogue Synthesis

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The this compound scaffold is a valuable starting point for the development of novel therapeutics and for creating analogues of existing drugs with improved profiles. nih.govnih.gov

The development of all-cis-(multi)fluorinated piperidines, which are saturated derivatives of fluoropyridines, has been a significant advancement. nih.govmdpi.com These piperidines are crucial building blocks for drug discovery, and their synthesis often begins with the hydrogenation of a corresponding fluoropyridine precursor. nih.govnih.govmdpi.com This process allows for the creation of fluorinated analogues of known drugs, potentially leading to candidates with better therapeutic windows. nih.gov

Furthermore, fluoropyridine derivatives have been synthesized as analogues of potent biological probes and drug leads. For instance, fluorinated analogues of UB-165, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, have been developed to create more selective ligands for specific nAChR subtypes, which are targets for diseases like Parkinson's and Alzheimer's. acs.org Similarly, 3-[18F]fluoro-4-aminopyridine, a derivative of the multiple sclerosis drug 4-aminopyridine, is being investigated as a PET tracer for imaging demyelination. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized fluoropyridine building blocks. acs.orgnih.gov

Table 2: Research Applications of Fluoropyridine Scaffolds in Medicinal Chemistry

| Therapeutic Area/Target | Application of Fluoropyridine Scaffold | Example or Analogue Class | Reference(s) |

| Neurological Disorders | Development of selective nAChR agonists | Fluoro-analogues of UB-165 | acs.org |

| Multiple Sclerosis | PET imaging of demyelination | 3-[18F]fluoro-4-aminopyridine | nih.gov |

| General Drug Discovery | Creation of conformationally defined building blocks | All-cis-(multi)fluorinated piperidines | nih.govnih.govmdpi.com |

| Cancer Therapeutics | Development of antiproliferative agents | 5-Chloro-3-fluoropyridine-2-carboxamide derivatives |

Utilization in Advanced Materials Science Research, Including Liquid Crystal Mixtures

The unique physical properties of fluorinated compounds, such as high polarity and specific steric profiles, make them valuable components in materials science. Derivatives of 3-fluoropyridine (B146971), including structures analogous to this compound, have been specifically investigated for their use in advanced liquid crystal (LC) mixtures. google.com

In particular, 3-fluoropyridine derivatives have been incorporated into ferroelectric liquid crystal mixtures. google.com The introduction of the fluoropyridine unit can advantageously modify the material's physical properties, which are crucial for display applications. These properties include the spontaneous polarization (Ps), optical response time (τ), and contrast ratio. google.com The fluorine atom's high electronegativity and the dipole moment of the C-F bond contribute significantly to the dielectric properties of the host mixture. google.comtandfonline.com

A patent in this area describes the synthesis of various 3-fluoropyridine compounds and their performance when mixed with a host liquid crystal material. google.com The data shows that even a small percentage of the fluoropyridine additive can have a substantial impact on the mixture's electro-optical characteristics.

Table 3: Properties of a Ferroelectric Liquid Crystal Mixture Containing a 3-Fluoropyridine Derivative

| Property | Value | Conditions | Reference(s) |

| Spontaneous Polarization (Ps) | Variable, dependent on specific derivative | 25°C | google.com |

| Optical Response Time (τ) | Variable, dependent on specific derivative | 25°C | google.com |

| Phase Sequence | e.g., X 57 (48) Sc 49 SA 69 N 70 I | Temperature in °C | google.com |

| Concentration in Host Mixture | 0.1 to 70 mol % | General Range | google.com |

Note: The table presents generalized data from a patent on 3-fluoropyridine derivatives in liquid crystals. 'X' denotes the crystalline phase, 'Sc' the smectic C phase, 'SA' the smectic A phase, 'N' the nematic phase, and 'I' the isotropic liquid phase.

The research indicates that the specific substitution on the 3-fluoropyridine core, such as an ethyl group at the 4-position, can be used to fine-tune the solubility and mesophase behavior of the molecule within the LC mixture, making it a valuable component for creating new display and sensor technologies. google.comtandfonline.com

Catalytic and Reagent Applications of Fluoropyridine Derivatives

Beyond their role as structural motifs, fluoropyridine derivatives are also employed as reagents and catalysts in organic synthesis. The electronic properties conferred by the fluorine atom can activate the pyridine ring for various chemical transformations.

One significant application is in catalyst-free amination reactions. For example, 2-fluoropyridine (B1216828) and its derivatives have been shown to react with certain amines without the need for a metal catalyst, which is often required for the amination of less reactive chloropyridines. researchgate.net The greater reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) compared to the C-Cl bond facilitates these reactions. acs.org

Furthermore, fluoropyridine derivatives are precursors to a class of powerful electrophilic fluorinating agents. N-fluoropyridinium salts are widely used to introduce fluorine atoms into a variety of organic molecules under mild conditions. beilstein-journals.orgbeilstein-journals.org These reagents are synthesized by fluorinating the corresponding pyridine derivative. beilstein-journals.org The reactivity of these N-F reagents can be tuned by changing the substituents on the pyridine ring. beilstein-journals.org

In another novel application, a 2-fluoropyridine derivative has been developed into a recyclable, easy-to-handle crystalline reagent. jst.go.jp This reagent serves as a stable storage form for the highly reactive and electrophilic molecule 1,1-bis(triflyl)ethylene, releasing it in situ for subsequent reactions. The fluoropyridine byproduct can then be recovered and reused. jst.go.jp

Table 4: Synthetic Applications of Fluoropyridine Derivatives

| Application | Type of Fluoropyridine Derivative | Role | Mechanism/Feature | Reference(s) |

| Electrophilic Fluorination | N-Fluoropyridinium Salts | Fluorinating Agent | Delivers "F+" to nucleophiles | beilstein-journals.orgbeilstein-journals.org |

| Catalyst-Free Amination | 2-Fluoropyridines | Electrophile | Highly reactive C-F bond for SNAr | researchgate.netacs.org |

| Reagent Storage/Delivery | 4-substituted 2-fluoropyridinium zwitterion | Reagent Precursor | In situ generation of a reactive electrophile | jst.go.jp |

| Cross-Coupling Reactions | Halogenated Fluoropyridines | Coupling Partner | Used in Negishi and Suzuki reactions | researchgate.netacs.org |

Development of Functionalized Derivatives for Interdisciplinary Research Areas

The this compound core is a platform for the development of more complex, functionalized molecules for a wide range of interdisciplinary research applications. Starting from this basic scaffold, chemists can employ a variety of synthetic methods to introduce new functional groups, thereby tailoring the molecule's properties for specific purposes in fields ranging from biology to materials science.

Key synthetic transformations for functionalizing fluoropyridines include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring can be displaced by various nucleophiles, such as alcohols, amines, and thiols. nih.govdntb.gov.ua This allows for the direct introduction of diverse substituents at the 3-position. The reaction is often faster for fluoropyridines than for their chloro- or bromo-analogues. acs.org

Metal-Catalyzed Cross-Coupling: Positions on the pyridine ring can be functionalized via reactions like Suzuki and Negishi couplings. This typically requires prior conversion of a C-H bond to a C-Halogen or C-Boron bond. For example, a brominated version of this compound could be coupled with a boronic acid to form a new C-C bond. researchgate.netacs.org

Directed Ortho-Metalation: The existing substituents can direct metalating agents (like strong bases) to deprotonate a specific C-H bond on the ring, which can then be reacted with an electrophile to introduce a new group. uni-muenchen.de

Through these and other synthetic strategies, a library of derivatives can be generated from this compound. For example, the synthesis of N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide demonstrates the functionalization at the 2-position, creating a molecule with potential biological activity. The creation of 3-Bromo-4-ethyl-5-fluoropyridine provides a handle for further diversification through cross-coupling reactions. alfa-chemical.com These functionalized derivatives bridge the gap between simple building blocks and high-value compounds for targeted applications.

Emerging Methodologies and Future Research Directions in 4 Ethyl 3 Fluoropyridine Chemistry

Innovations in Catalytic Systems for Fluoropyridine Synthesis and Functionalization

Recent advancements in catalysis offer promising avenues for the efficient synthesis and modification of fluoropyridines. Transition metal-catalyzed reactions, in particular, have become a cornerstone for C-H functionalization, allowing for the direct introduction of various groups onto the pyridine (B92270) ring and avoiding lengthy, multi-step syntheses. acs.orgthalesnano.com

One notable strategy involves the late-stage functionalization (LSF) of complex molecules. acs.orgnih.govberkeley.edu This approach is particularly valuable in medicinal chemistry for rapidly generating analogues of lead compounds to explore structure-activity relationships (SAR). acs.orgnih.gov For instance, a tandem process combining C-H fluorination with nucleophilic aromatic substitution (SNAr) allows for the installation of a wide array of functional groups under mild conditions. acs.orgnih.govberkeley.edu The high reactivity of fluoropyridines in SNAr reactions, being significantly faster than their chloro- or bromo- counterparts, makes this a powerful method. acs.orgnih.gov

Rhodium(III)-catalyzed C-H functionalization has emerged as a robust method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This approach is notable for its ability to couple with terminal alkynes with high regioselectivity, providing a direct route to predictably substituted 3-fluoropyridines. nih.gov

Palladium-catalyzed systems are also widely employed. For example, a Pd-hydroquinone synergistic catalyst has shown excellent reactivity for the allylic C-H functionalization of various allyl arenes, including those with fluorine substituents. oup.com Additionally, methods for the direct C-H fluorination of pyridines using reagents like AgF₂ have been developed, showing high selectivity for the position adjacent to the ring nitrogen. acs.orgrsc.org

Below is a table summarizing innovative catalytic approaches relevant to fluoropyridine synthesis.

| Catalytic System | Reaction Type | Substrates | Key Features |

| AgF₂ | C-H Fluorination / SNAr | Pyridines, Diazines | Enables late-stage functionalization; mild conditions for subsequent SNAr. acs.orgnih.gov |

| Rh(III) / [Cp*RhCl₂]₂ | C-H Functionalization / Annulation | α-fluoro-α,β-unsaturated oximes, Alkynes | One-step synthesis of multi-substituted 3-fluoropyridines; high regioselectivity with terminal alkynes. nih.govresearchgate.net |

| Pd(OTf)₂ / Chiral Ligand | Allylic C-H Fluorination | Allyl arenes | Catalytic system effective for allylic C-H fluorination with high regioselectivity. rsc.org |

| Ir-catalyst / Borylation | C-H Borylation / Cross-coupling | Pyridines | Allows for functionalization at the 3- and 4-positions, complementary to other methods. acs.org |

| Ru-NHC Complexes | Hydrodefluorination (HDF) | Polyfluorinated Pyridines | NHC ligand influences regioselectivity of C-F bond activation. acs.org |

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Pyridines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fluorinated pyridines, aiming to reduce environmental impact and enhance safety and efficiency. dovepress.com Key strategies include the use of safer reagents, recyclable catalysts, and environmentally benign solvents. dovepress.comacs.org

One area of focus is the replacement of hazardous fluorinating agents. The development of methods using alkali metal fluorides, such as potassium fluoride (B91410) (KF), as the sole fluorine source represents a significant step towards greener processes. researchgate.net Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products with reduced energy consumption. acs.org

The use of sustainable solvents is another critical aspect. For example, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as an efficient and recyclable medium for promoting one-pot, multi-component reactions to produce substituted pyridines. acs.org Furthermore, research into catalytic transfer fluorination protocols aims to utilize more benign fluorine sources, such as pentafluoropyridine (B1199360), in a catalytic cycle. nottingham.ac.uk

The saturation of the pyridine ring to form piperidine (B6355638) derivatives, a common transformation in pharmaceutical synthesis, often requires harsh conditions. thalesnano.com The development of flow hydrogenation reactors, like the H-Cube®, allows these reactions to be performed more safely and efficiently at high pressures and temperatures, significantly reducing reaction times. thalesnano.com

Key sustainable approaches are highlighted in the table below.

| Green Chemistry Approach | Methodology | Example Application | Sustainability Benefit |

| Safer Reagents | Use of KF as fluorine source | Synthesis of sulfonyl fluorides | Avoids more hazardous fluorinating agents. researchgate.net |

| Alternative Energy Sources | Microwave-assisted synthesis | One-pot synthesis of pyridine derivatives | Reduced reaction times, lower energy use, higher yields. acs.org |

| Recyclable Solvents | Use of 2,2,2-Trifluoroethanol (TFE) | Multi-component synthesis of 2-amino-3-cyanopyridines | Efficient, recyclable reaction medium. acs.org |

| Flow Chemistry | High-pressure/temperature hydrogenation | Saturation of functionalized pyridines | Enhanced safety, efficiency, and scalability for difficult reactions. thalesnano.com |

| Catalytic Transfer Fluorination | Using pentafluoropyridine as a fluorine source | Fluorination of benzoic anhydride | Adapts a protocol for fluorine transfer, potentially reducing waste. nottingham.ac.uk |

Advanced Mechanistic Insights and Predictive Modeling in Fluorine-Containing Heterocycle Chemistry

A deeper understanding of reaction mechanisms and the ability to predict reactivity are crucial for the rational design of synthetic routes for complex molecules like 4-ethyl-3-fluoropyridine. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition states, and the factors controlling selectivity. frontiersin.orgacs.orgresearchgate.netresearchgate.net

DFT studies have been employed to investigate the hydrodefluorination (HDF) of fluoropyridines catalyzed by Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes. acs.org These calculations revealed how the nature of the NHC ligand significantly influences the regioselectivity of C-F bond activation. acs.org Similarly, computational analysis has been used to understand the mechanism of metal-free pyridine phosphination, showing that the reaction pathway and rate-determining step vary depending on the specific reagents used. researchgate.net

Predictive models are also being developed to correlate structural features with chemical properties and reactivity. For instance, statistical modeling has been used to understand the impact of fluorination patterns on the lipophilicity (logD 7.4) and acidity (pKa) of substituted pyridines. nih.gov These models use descriptors derived from DFT calculations and can predict these crucial physicochemical properties, aiding in the design of molecules with desired drug-like characteristics. nih.govacs.org In one study, the number of fluorine atoms and the inverse of the Mulliken charge at the sulfur atom were excellent predictors of lipophilicity for a series of 2-thiofluoroalkyl pyridines. nih.gov

Furthermore, fluoropyridines themselves are being used as powerful NMR probe molecules to investigate the nature of active sites in catalysts like zeolites. rsc.org The 19F chemical shifts of adsorbed 3-fluoropyridine (B146971) are highly sensitive to the local chemical environment, allowing for the differentiation of various acidic sites. rsc.org

| Area of Investigation | Computational/Predictive Method | Key Insights |

| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of Ru-catalyzed hydrodefluorination pathways; understanding selectivity in fluorocyclization reactions. frontiersin.orgacs.org |

| Reactivity Prediction | Statistical Modeling, Hammett-type constants | Correlation of electron affinity and other parameters with reactivity of N-heteroaryl groups. acs.org |

| Physicochemical Properties | DFT, Statistical Modeling | Prediction of logD 7.4 and pKa values based on fluorination patterns and calculated electronic properties. nih.gov |

| Catalyst Characterization | 19F NMR with probe molecules, DFT | Use of 3-fluoropyridine to identify and differentiate active sites in zeolite catalysts. rsc.org |

| Vibrational Spectra | Ab initio and DFT calculations | Assignment of IR and Raman spectra for 2- and 3-fluoropyridine, correlating structure with vibrational frequencies. researchgate.net |

Exploration of Novel Reactivities and Transformational Pathways for this compound

Research into the reactivity of fluoropyridines continues to uncover novel transformations, expanding the synthetic toolkit for creating diverse molecular architectures. The unique electronic properties conferred by the fluorine atom can be harnessed to achieve selective reactions.

One key area is the regioselective functionalization of the pyridine ring. For a molecule like this compound, metalation reactions can be directed to specific positions. For example, using TMPMgCl·LiCl allows for magnesiation at the 2-position, while pre-complexation with BF₃·OEt₂ directs the metalation to the 4-position, enabling subsequent functionalization at these distinct sites. d-nb.info

The fluorine atom itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of fluoropyridine chemistry. acs.orgnih.govresearchgate.net The high reactivity of the C-F bond in this context allows for the introduction of a wide range of nucleophiles under mild conditions. acs.orgnih.gov For instance, the fluoro group of 4-chloro-3-fluoropyridine (B1587321) can be selectively replaced by pyrazoles. acs.org

Beyond simple substitution, cascade reactions initiated by rearrangements are being explored. A novel pathway to 4-fluoropyridines involves an Ireland-Claisen rearrangement followed by an aza-Cope rearrangement, leading to complex substituted pyridines through a sequence of intramolecular events. researchgate.net

Late-stage functionalization (LSF) remains a dominant theme, driven by advances in C-H activation chemistry. nih.gov This strategy allows for the modification of already complex, drug-like molecules, providing rapid access to new chemical space. acs.orgnih.gov For example, a combination of C-H fluorination followed by SNAr has been used to create derivatives of medicinally important compounds. acs.org

| Reaction Type | Reagents/Conditions | Transformation | Significance |

| Regioselective Metalation | TMPMgCl·LiCl or BF₃·OEt₂ then TMPMgCl·LiCl | C-H activation at C2 or C4 positions of 3-fluoropyridine | Provides selective access to different isomers for further functionalization. d-nb.info |

| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles | Displacement of the fluorine atom | A versatile and widely used method for introducing N, O, S, and C-based functional groups. acs.orgnih.govacs.org |

| Cascade Rearrangement | Ireland-Claisen and Aza-Cope Rearrangements | Synthesis of substituted 4-fluoropyridines | Access to complex structures through a multi-reaction sequence in one pot. researchgate.net |

| Late-Stage C-H Functionalization | AgF₂ followed by nucleophiles | C-H fluorination and subsequent substitution | Enables rapid diversification of complex molecules and drug leads. acs.orgnih.govnih.gov |

| Photoredox Catalysis | fac-Ir(ppy)₃ / Blue LED | Coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers | A modern, light-driven method for constructing substituted 3-fluoropyridines. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including safety, scalability, and process control. Flow chemistry, where reagents are continuously pumped through reactors, offers powerful solutions to these issues. nih.govnih.govbeilstein-journals.orgnih.govjst.org.in This technology is particularly well-suited for the synthesis of fluorinated pyridines and other active pharmaceutical ingredients (APIs). nih.govjst.org.in

The key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. thalesnano.commdpi.com These features allow for reactions to be run under conditions that are often inaccessible in traditional batch reactors, such as very high temperatures and pressures. thalesnano.comsoci.org

Flow systems have been successfully applied to various reactions relevant to fluoropyridine synthesis. For example, multi-step continuous flow processes have been developed for the synthesis of highly functionalized imidazo[1,2-a]pyridines and related heterocycles without the need to isolate intermediates. nih.govnih.govbeilstein-journals.org This "telescoping" of reaction steps significantly improves efficiency and reduces waste. beilstein-journals.org The integration of in-line purification, such as liquid-liquid microextraction units, can further streamline the process, delivering pure compounds directly from the reactor. beilstein-journals.org

Automation is a natural partner to flow chemistry. soci.orgmit.edu Automated flow systems can perform reaction screening and optimization with high throughput, rapidly identifying the best conditions for a given transformation. soci.org By combining computer-aided synthesis planning with automated flow execution, entire multi-step syntheses can be designed and performed with minimal human intervention, accelerating the discovery and development of new molecules. mit.edu This approach has been demonstrated for the production of several APIs, highlighting its potential for the scalable and efficient manufacturing of complex targets like this compound. nih.govmit.edu

| Technology | Application | Advantages | Example |

| Continuous Flow Reactors | Multi-step synthesis of heterocycles | No isolation of intermediates, enhanced safety, precise control, scalability. nih.govbeilstein-journals.orgnih.gov | Synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. nih.govnih.gov |

| High-Pressure/Temp Flow | Hydrogenation reactions | Access to extreme conditions safely, rapid reaction times, improved conversion. thalesnano.com | Saturation of pyridine rings to piperidines using an H-Cube® reactor. thalesnano.com |

| Automated Flow Systems | Reaction optimization & library synthesis | High-throughput screening, rapid identification of optimal conditions, statistical process control. soci.org | Use of a Conjure flow reactor for library synthesis and optimization. nih.gov |

| Integrated Synthesis & Purification | In-line extraction and workup | Reduced manual handling, continuous production of pure product. beilstein-journals.org | Continuous-flow synthesis of imidazo-oxadiazoles with integrated microfluidic extraction. beilstein-journals.org |

| Computer-Aided Synthesis | End-to-end automated production | De novo design and execution of synthetic routes for APIs. mit.edu | Automated, multi-step flow synthesis of active pharmaceutical ingredients. mit.edu |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-3-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves fluorination of pyridine derivatives or cross-coupling reactions. For example, β-CF3-aryl ketones can serve as precursors under metal-free, mild conditions to achieve high yields (80–92%) . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst-free conditions are critical for minimizing byproducts like dehalogenated intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization ensures >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming fluorination and substituent positions (e.g., chemical shifts at δ -110 to -120 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] with <2 ppm error). Single-crystal X-ray diffraction resolves stereochemical ambiguities; software like SHELXL refines structural parameters (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher regioselectivity and reduced byproducts?

- Methodological Answer : Regioselectivity is enhanced by modifying electronic effects via substituents (e.g., electron-withdrawing groups at the pyridine C4 position). Computational tools (DFT calculations) predict transition-state energies to guide catalyst selection (e.g., Pd/Cu systems for cross-coupling) . Solvent screening (polar aprotic vs. nonpolar) and temperature gradients (e.g., 50–100°C trials) reduce side reactions like C-F bond cleavage .

Q. How should discrepancies between spectroscopic data and crystallographic results be addressed in structural determination?

- Methodological Answer : Contradictions between NMR (dynamic averaging) and X-ray data (static structures) require multi-technique validation. For example, variable-temperature NMR can detect conformational flexibility, while Hirshfeld surface analysis in crystallography identifies intermolecular interactions distorting bond angles . SHELXL refinement with twinning corrections resolves lattice disorders .

Q. What strategies are effective in analyzing the supramolecular interactions of this compound in crystal lattices?

- Methodological Answer : Cambridge Structural Database (CSD) surveys identify recurring motifs (e.g., C-H···F hydrogen bonds, π-π stacking). For this compound, packing diagrams reveal edge-to-face aryl interactions (3.5–4.0 Å distances) that stabilize the lattice. Energy frameworks (CrystalExplorer) quantify interaction energies (e.g., -20 to -30 kJ/mol for dispersion forces) .

Data Contradiction and Validation

Q. How do researchers reconcile conflicting data on the biological activity of fluorinated pyridine derivatives?

- Methodological Answer : Inconsistent bioactivity reports (e.g., varying IC values) demand rigorous batch purity checks (HPLC ≥99%) and standardized assay protocols (e.g., fixed cell lines, control groups). Meta-analyses of structure-activity relationships (SAR) isolate substituent effects (e.g., ethyl vs. methyl groups altering lipophilicity) .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

- Methodological Answer : Detailed reaction logs (time, humidity, equipment calibration) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical. Independent replication by third-party labs using open-source protocols (e.g., Zenodo-deposited procedures) validates results .

Literature and Knowledge Gaps

Q. What unresolved challenges exist in the catalytic fluorination of pyridine scaffolds?

- Methodological Answer : Current limitations include poor enantioselectivity in asymmetric fluorination and scalability issues (e.g., noble metal reliance). Emerging methods like electrochemical fluorination or bio-inspired catalysts (e.g., flavin-dependent enzymes) are under exploration but require mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.